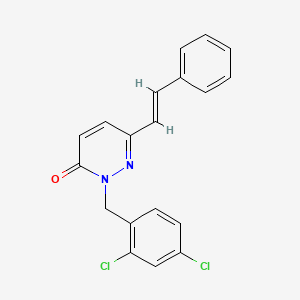

![molecular formula C18H23N3O2S B2373468 (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320852-14-8](/img/structure/B2373468.png)

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

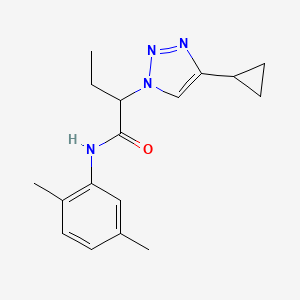

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, commonly known as PSB-603, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. PSB-603 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning.

Aplicaciones Científicas De Investigación

Rhodium-Catalyzed C–H Functionalization

The 8-azabicyclo[3.2.1]octane scaffold serves as a valuable substrate for Rhodium (III)-catalyzed C–H bond functionalization reactions. Researchers have developed a solvent-controlled method to selectively alkenylate the C–H bond of the pyrazole ring using internal alkynes. This versatile approach allows for the synthesis of either C–H alkenylation products or indazole derivatives with moderate to good yields .

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane core is a central motif in the family of tropane alkaloids. These alkaloids exhibit diverse biological activities, making their stereoselective preparation crucial for drug discovery. Researchers have explored both acyclic and direct approaches to construct this scaffold. Notably, some methodologies achieve stereochemical control during the same transformation that generates the bicyclic architecture or through desymmetrization of achiral tropinone derivatives .

Drug Discovery

Due to its unique structure, the 8-azabicyclo[3.2.1]octane scaffold has potential in drug discovery. Researchers have used it as a key synthetic intermediate in total synthesis efforts. Its challenging yet intriguing architecture makes it an attractive target for designing novel pharmaceutical compounds .

Tubulin Polymerization Inhibition

Certain derivatives containing the 8-azabicyclo[3.2.1]octane scaffold have been evaluated as potential tubulin polymerization inhibitors and anticancer agents. For instance, compound 6q displayed potent tubulin polymerization inhibition .

Synthetic Methodology

The 8-azabicyclo[3.2.1]octane scaffold has found applications in synthetic methodology development. Researchers continue to explore efficient routes for its synthesis, emphasizing stereocontrol and scalability. These efforts contribute to the broader field of organic synthesis .

Propiedades

IUPAC Name |

8-(2-phenylethylsulfonyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-24(23,12-9-15-5-2-1-3-6-15)21-16-7-8-17(21)14-18(13-16)20-11-4-10-19-20/h1-6,10-11,16-18H,7-9,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAYITHDPNOGMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)

![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2373406.png)

![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)